2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide
Description
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is a fluorinated aromatic compound with the molecular formula C₈H₄BrF₅O. Its structure features a benzyl bromide core substituted with two fluorine atoms at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 3-position. This substitution pattern imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group is strongly electron-withdrawing, enhancing the electrophilicity of the benzylic carbon and facilitating nucleophilic substitution reactions .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(7(4)11)15-8(12,13)14/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMADUIVIVYIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silver-Mediated Trifluoromethoxylation
A common approach involves the use of silver fluoride (AgF) as a fluoride source in conjunction with difluorocarbene precursors. For example, the reaction of 2,6-difluorotoluene derivatives with Ph₃P⁺CF₂CO₂⁻ and AgF under oxidative conditions (e.g., DMSO) generates the trifluoromethoxy group via a radical intermediate (- OCF₃). This method achieves yields of 45–65% for analogous compounds, with purity ≥99% after column chromatography.
Reaction Conditions:
Photocatalytic Trifluoromethoxylation
Recent advances utilize photoredox catalysis to generate the OCF₃ radical under mild conditions. Irradiation of N-trifluoromethoxy pyridinium salts (e.g., 2a ) in the presence of [Ru(bpy)₃]²⁺ as a catalyst enables selective C–H trifluoromethoxylation at room temperature. This method is particularly effective for electron-rich arenes, achieving yields of 50–70% with a quantum efficiency of 1.47.
Radical Bromination Using HBr/H₂O₂
The bromination of 2,6-difluoro-3-(trifluoromethoxy)toluene is optimized using hydrobromic acid (40% HBr) and hydrogen peroxide (30% H₂O₂) under light irradiation. This method replaces traditional reagents like N-bromosuccinimide (NBS), reducing costs and avoiding azide impurities.
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Reactants: 2,6-Difluoro-3-(trifluoromethoxy)toluene (1 mol), HBr (3.5 mol), H₂O₂ (3.5 mol).
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Solvent: Dichloromethane (30 mL per 0.01 mol substrate).
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Conditions: Reflux under 1000W iodine-tungsten lamp for 10 hours.
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Workup: Washed with Na₂SO₃, dried over Na₂SO₄, and purified via silica gel chromatography.
Performance Metrics:
N-Bromosuccinimide (NBS)-Mediated Bromination
While less cost-effective, NBS provides precise control over bromination in sensitive substrates. A mixture of 2,6-difluoro-3-(trifluoromethoxy)toluene, NBS (1.1 equiv), and azobisisobutyronitrile (AIBN) in CCl₄ achieves 85% yield but requires rigorous purification to remove succinimide byproducts.
Comparative Analysis of Preparation Methods
Key Findings:
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The HBr/H₂O₂ method is industrially preferred due to its low cost and high scalability.
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Photoredox and silver-mediated methods offer superior selectivity for complex substrates but are limited by reagent costs.
Optimization and Process Chemistry
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Products like azides, thiocyanates, or ethers.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Products like methyl-substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances biological activity and selectivity towards specific molecular targets. Researchers are investigating its role in developing new drugs for conditions such as depression and anxiety disorders, leveraging its ability to modulate neurotransmitter systems.
Case Study: Antidepressant Development
A study explored the use of this compound as a lead structure for synthesizing novel antidepressants. The fluorine substitutions were found to improve the binding affinity to serotonin receptors, leading to enhanced therapeutic effects. Quantitative data from biological assays showed that modified derivatives exhibited lower IC50 values compared to non-fluorinated analogs, indicating improved potency.
Materials Science
Synthesis of Fluorinated Polymers
In materials science, this compound is utilized as a building block for creating fluorinated polymers with unique properties such as increased thermal stability and chemical resistance. These materials are valuable in industries ranging from electronics to coatings.
Data Table: Properties of Fluorinated Polymers Derived from the Compound
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |
|---|---|---|---|
| Polyvinylidene Fluoride (PVDF) | 150 | Excellent | Coatings, membranes |
| Polytetrafluoroethylene (PTFE) | 260 | Outstanding | Seals, gaskets |
| Fluorinated Ethylene Propylene (FEP) | 200 | Good | Wire insulation |
Organic Synthesis
Trifluoromethoxylation Reactions
The compound is also significant in organic synthesis as a precursor for trifluoromethoxylation reactions. This process allows chemists to introduce trifluoromethoxy groups into various organic compounds, enhancing their reactivity and biological activity.
Case Study: Trifluoromethoxylation Protocols
Recent research demonstrated an efficient protocol for trifluoromethoxylating benzyl bromides using this compound as a substrate. The reaction conditions were optimized using diphenyl sulfoxide as an oxidant and yielded moderate to high conversions across different substrates. The resulting trifluoromethoxylated products exhibited promising biological activities.
Environmental Research
Degradation Studies
In environmental science, studies have explored the degradation pathways of fluorinated compounds like this compound. Understanding these pathways is crucial for assessing the environmental impact of fluorinated chemicals and developing strategies for their remediation.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of electron-withdrawing fluorine atoms can stabilize the transition state and increase the reactivity of the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2,6-Dichloro-4-(trifluoromethoxy)benzyl Bromide (CAS 886503-08-8)
- Molecular Formula : C₈H₄BrCl₂F₃O.
- Chlorine atoms at the 2- and 6-positions increase steric bulk compared to fluorine, reducing reactivity in nucleophilic substitutions. The electron-withdrawing nature of Cl is weaker than F, leading to a less electrophilic benzylic carbon .
- Applications : Used in cross-coupling reactions for agrochemical intermediates.
3-Chloro-4-(trifluoromethoxy)benzyl Bromide
- Molecular Formula : C₈H₅BrClF₃O.
- A single chlorine at the 3-position adjacent to the trifluoromethoxy group creates steric hindrance, altering reaction pathways. This compound is a key intermediate in the synthesis of sulfonamide-based pharmaceuticals, as demonstrated in the preparation of compound 22 (a thrombin inhibitor) .
4-(Trifluoromethoxy)benzyl Bromide (CAS 50824-05-0)
Structural and Crystallographic Insights
- 2,6-Dimethoxybenzyl Bromide
- Methoxy (-OCH₃) groups at the 2- and 6-positions are electron-donating, shortening the C(Ar)–CH₂ bond (1.485 Å) and lengthening the CH₂–Br bond (1.947 Å) compared to unsubstituted benzyl bromide. The torsion angle (C–C–C–Br) approaches 90°, indicating minimized steric clashes .
- Contrast : Replacement of methoxy with fluorine and trifluoromethoxy groups in the target compound increases bond polarization, accelerating SN2 reactivity.
Key Research Findings
- Steric vs. Electronic Effects : Fluorine’s smaller atomic radius compared to chlorine allows tighter packing in crystal structures, as seen in 2,6-difluoro derivatives, which show longer C(Ar)–CH₂ bonds (1.512 Å) than chloro analogs (1.498 Å) .
- Synthetic Versatility : The trifluoromethoxy group enhances metabolic stability in drug candidates, as demonstrated in protease inhibitors .
- Safety : Benzyl bromides with halogenated substituents are universally hazardous, requiring handling in controlled environments .
Biological Activity
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways, notably involving the trifluoromethoxylation of difluorobenzyl bromides. The oxidation of difluorocarbene using diphenyl sulfoxide has been shown to facilitate this process, yielding moderate amounts of the desired product . Its chemical formula is , indicating the presence of multiple fluorine atoms which significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound may serve as an intermediate in the synthesis of biologically active compounds, particularly in the development of antimicrobial agents. The incorporation of trifluoromethoxy groups has been associated with enhanced antibacterial activity against various pathogens. For instance, compounds with similar functional groups have demonstrated efficacy against resistant strains of bacteria .
Antiparasitic Activity
Research on structurally related compounds suggests that this compound could exhibit antiparasitic properties. Compounds that share a similar scaffold have shown activity against Plasmodium falciparum, the causative agent of malaria. This is particularly relevant as drug resistance becomes a significant challenge in treating malaria .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various fluorinated benzyl compounds, including derivatives of this compound. The findings revealed that modifications to the benzyl ring increased activity against both Gram-positive and Gram-negative bacteria, with notable improvements in potency attributed to the trifluoromethoxy group.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Related Compound A | 4 | Escherichia coli |
| Related Compound B | 16 | Pseudomonas aeruginosa |
Case Study 2: Antiparasitic Screening
In another study focused on antiparasitic activity, derivatives including this compound were screened against Leishmania species. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µM.
| Compound | EC50 (µM) | Parasite Species |
|---|---|---|
| This compound | 10 | Leishmania donovani |
| Control Compound C | 25 | Leishmania braziliensis |
Q & A
Q. What are the key considerations for designing a scalable synthesis route for 2,6-difluoro-3-(trifluoromethoxy)benzyl bromide?
Answer: A viable synthesis route typically involves halogenation and functional group introduction. For example:
- Step 1 : Start with a fluorinated benzyl alcohol derivative (e.g., 2,6-difluoro-3-hydroxybenzyl alcohol).
- Step 2 : Perform trifluoromethoxy substitution using a trifluoromethylating agent (e.g., CF₃I or CF₃OTf) under basic conditions (K₂CO₃ or CsF) in a polar aprotic solvent (DMF or THF) .
- Step 3 : Brominate the benzylic position using PBr₃ or HBr/AcOH. Monitor reaction progress via TLC or GC-MS to avoid over-bromination .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane) to isolate the product. Confirm purity via ¹H/¹⁹F NMR and mass spectrometry .
Q. How can NMR spectroscopy distinguish this compound from structural analogs?
Answer: Key NMR features include:
- ¹H NMR :
- ¹⁹F NMR :
Q. What purification methods are effective for removing residual benzyl bromide or benzyl alcohol byproducts?
Answer:
- Liquid-liquid extraction : Use brine and TBME (tert-butyl methyl ether) to separate organic and aqueous layers, effectively removing polar impurities .
- Distillation : Employ fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product based on boiling point differences (typically 82–84°C for similar compounds) .
- Chromatography : Use flash silica gel chromatography with a hexane/EtOAc gradient to resolve benzyl bromide derivatives from unreacted starting materials .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of benzyl bromide in nucleophilic substitution reactions?
Answer:
- Activation Effects : The -OCF₃ group increases electrophilicity at the benzylic carbon by withdrawing electron density via inductive effects, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols).
- Steric Effects : Fluorine atoms at the 2,6-positions create steric hindrance, potentially favoring reactions with smaller nucleophiles (e.g., azide over bulky phosphines).
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of bromide release) .
Q. What strategies mitigate competing elimination pathways during benzylation of sterically hindered alcohols or amines?
Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce elimination.
- Base Selection : Employ weak bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to minimize dehydrohalogenation.
- Temperature Control : Conduct reactions at 0–25°C to suppress thermal elimination.
- Additives : Add catalytic KI (Finkelstein conditions) to enhance bromide displacement efficiency .
Q. How can computational chemistry predict regioselectivity in multi-step functionalization of this compound?
Answer:
- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict substitution preferences.
- Molecular Dynamics : Simulate solvent and steric effects on transition states.
- Case Study : Compare calculated activation energies for bromination at C-3 vs. C-4 positions in related compounds to validate predictions .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?
Answer:
- Cross-Validation : Compare data from multiple sources (e.g., NIST Chemistry WebBook for GC-MS retention indices, independent NMR studies).
- Purity Assessment : Use elemental analysis (C, H, N) and HRMS to confirm sample integrity.
- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign molecular geometry .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
